(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-22-16-5-3-2-4-11(16)15(20)9-13-12-8-10(18)6-7-14(12)19-17(13)21/h2-9H,1H3,(H,19,21)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXLGPCLGOZQSE-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves several key steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.
Aldol Condensation: The brominated indole undergoes aldol condensation with 2-methoxybenzaldehyde in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and aldol condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer activities. Specifically, studies have shown that related indole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the methoxyphenyl group may enhance this activity through increased lipophilicity and improved interaction with biological targets.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one may demonstrate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.
Neurological Disorders
Indole compounds have been explored for their neuroprotective effects. The ability of this compound to modulate neurotransmitter systems could position it as a potential treatment for neurological disorders such as depression or anxiety.
Anti-inflammatory Effects
Given the structural features of this compound, it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study: Synthesis and Characterization
A study conducted by researchers synthesized this compound using a one-pot reaction involving 5-bromoindole and 4-methoxybenzaldehyde under controlled conditions. The resulting product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Biological Evaluation
In vitro assays demonstrated that the synthesized compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group can facilitate binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues (Table 1):
Key Observations :
- Heterocyclic Modifications: Replacement of the oxoethylidene chain with a thiazolidinone-thioxo system () enhances sulfur-mediated interactions with cysteine residues in enzymes, improving stability .
- Aromatic Ring Variations : Thiophene-containing analogues () exhibit altered electronic profiles, impacting UV-Vis absorption and redox properties relevant to photodynamic therapies .
Physicochemical and Pharmacological Differences
- Lipophilicity : The 4-methylphenyl analogue (LogP ~3.1) is more lipophilic than the target compound (predicted LogP ~2.8), affecting membrane permeability .
- Bioactivity Clustering: highlights that compounds with similar core structures but varying substituents cluster into distinct bioactivity groups. For example, thiazolidinone derivatives () show stronger correlations with antiproliferative NCI-60 profiles than phenyl-substituted analogues .
- Synthetic Accessibility: The target compound’s synthesis (via Knoevenagel condensation, similar to ) requires precise Z-configuration control, unlike the more straightforward preparation of hydroxylated derivatives () .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: Thiazolidinone derivatives () demonstrate slower hepatic clearance due to reduced susceptibility to cytochrome P450 oxidation compared to the target compound .
- Cytotoxicity : The allyl-substituted analogue () shows lower cytotoxicity (IC₅₀ > 50 μM in HeLa cells) than the target compound (predicted IC₅₀ ~10 μM), likely due to reduced electrophilicity of the α,β-unsaturated ketone .
Q & A
Q. What advanced techniques enhance the scalability of this compound’s synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
